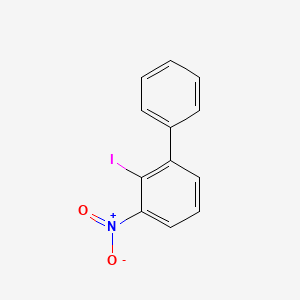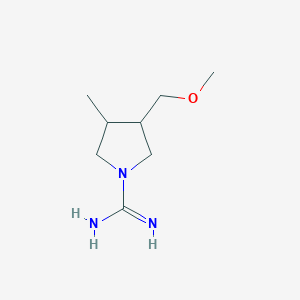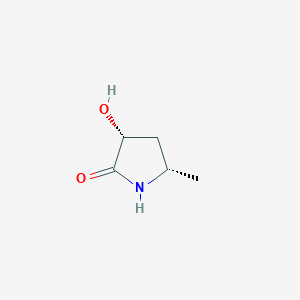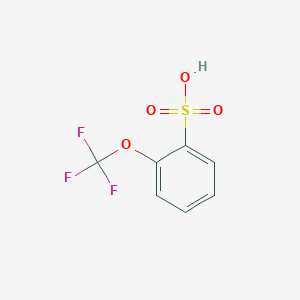
2-(Trifluoromethoxy)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)benzenesulfonic acid is an organosulfur compound characterized by the presence of a trifluoromethoxy group attached to a benzenesulfonic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethoxy group imparts distinct electronic and steric effects, enhancing the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient incorporation of the trifluoromethoxy group under mild conditions.
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)benzenesulfonic acid may involve large-scale sulfonation reactions followed by fluorination steps. The use of continuous flow reactors and advanced fluorination reagents can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethoxy)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfinic acids.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
Sulfonyl Derivatives: Formed through oxidation reactions.
Sulfinic Acids: Resulting from reduction reactions.
Aryl-Substituted Compounds: Produced via coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)benzenesulfonic acid has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing the proteolysis of extracellular matrix proteins . The trifluoromethoxy group enhances the binding affinity and specificity of the compound, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: The parent compound, lacking the trifluoromethoxy group.
p-Toluenesulfonic Acid: A similar sulfonic acid with a methyl group instead of a trifluoromethoxy group.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group.
Uniqueness
2-(Trifluoromethoxy)benzenesulfonic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This group enhances the compound’s reactivity, stability, and bioactivity compared to other sulfonic acids. The trifluoromethoxy group also increases the lipophilicity of the compound, making it more suitable for applications in medicinal chemistry and agrochemicals .
Eigenschaften
Molekularformel |
C7H5F3O4S |
|---|---|
Molekulargewicht |
242.17 g/mol |
IUPAC-Name |
2-(trifluoromethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H,11,12,13) |
InChI-Schlüssel |
PWCYDZBLDKLSNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


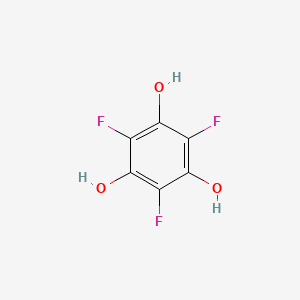
![tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13346183.png)

![(1R,2S,5S)-6,6-Dimethyl-N-((2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13346200.png)
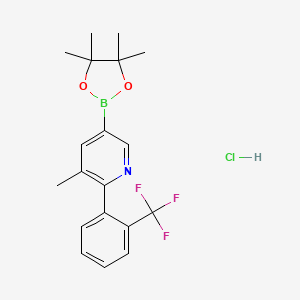
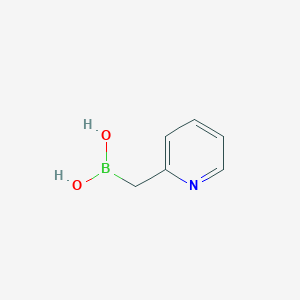
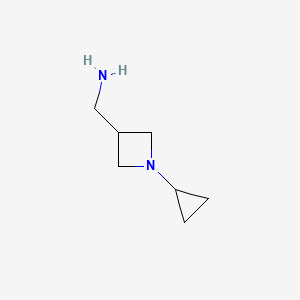
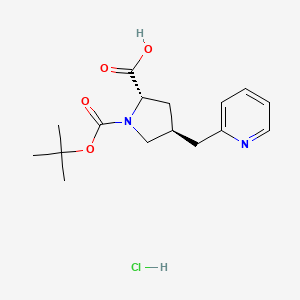
![Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B13346218.png)
![8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13346230.png)
